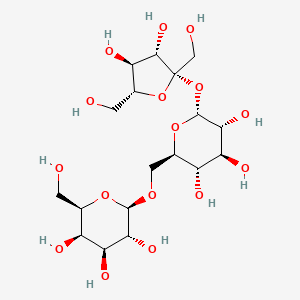
3alpha,16alpha-Dihydroxy-5alpha-pregnan-20-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3alpha,16alpha-Dihydroxy-5alpha-pregnan-20-one is a steroidal compound belonging to the pregnane class. It is characterized by the presence of hydroxyl groups at the 3alpha and 16alpha positions and a ketone group at the 20th position. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the biosynthesis of other steroidal compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,16alpha-Dihydroxy-5alpha-pregnan-20-one typically involves multi-step organic reactions. One common method includes the hydroxylation of 5alpha-pregnan-20-one at the 3alpha and 16alpha positions. This can be achieved using specific hydroxylating agents under controlled conditions to ensure regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial transformation, where specific microorganisms are used to introduce hydroxyl groups at the desired positions. This method is advantageous due to its high specificity and environmentally friendly nature.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ketone group at the 20th position can yield alcohol derivatives.
Substitution: Hydroxyl groups at the 3alpha and 16alpha positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 3-keto-16alpha-hydroxy-5alpha-pregnan-20-one.
Reduction: Formation of 3alpha,16alpha-dihydroxy-5alpha-pregnan-20-ol.
Substitution: Formation of this compound derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
3alpha,16alpha-Dihydroxy-5alpha-pregnan-20-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 3alpha,16alpha-Dihydroxy-5alpha-pregnan-20-one involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of enzymes involved in steroid metabolism, thereby influencing various physiological processes. The compound’s hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- 3alpha,21-Dihydroxy-5alpha-pregnan-20-one
- 3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one
- 3alpha,17alpha-Dihydroxy-5alpha-pregnan-20-one
Comparison: 3alpha,16alpha-Dihydroxy-5alpha-pregnan-20-one is unique due to the specific positioning of its hydroxyl groups, which imparts distinct biological activities compared to its analogs. For instance, the presence of the 16alpha-hydroxyl group may enhance its anti-inflammatory properties, distinguishing it from compounds lacking this functional group.
Eigenschaften
Molekularformel |
C21H34O3 |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1-[(3R,8R,9S,10S,13R,14S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h13-19,23-24H,4-11H2,1-3H3/t13?,14-,15-,16+,17+,18-,19+,20+,21-/m1/s1 |
InChI-Schlüssel |
FGDFFHLIMDMCJI-ZVFJRXMUSA-N |
Isomerische SMILES |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)C)O |
Kanonische SMILES |
CC(=O)C1C(CC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


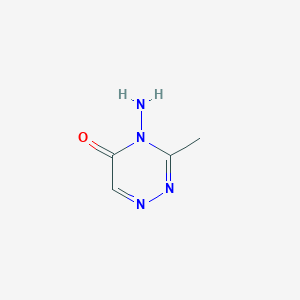
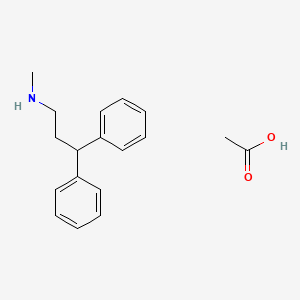
![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)

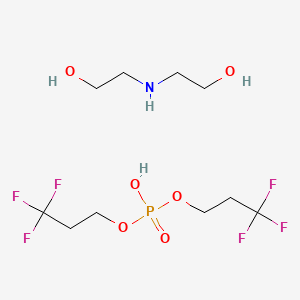
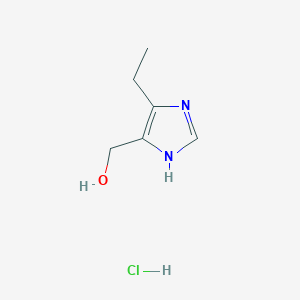
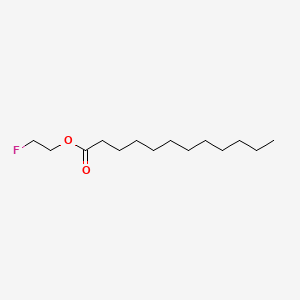
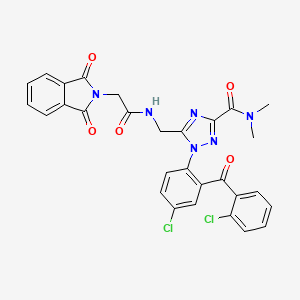
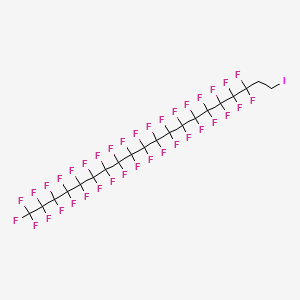
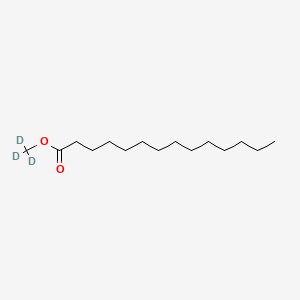
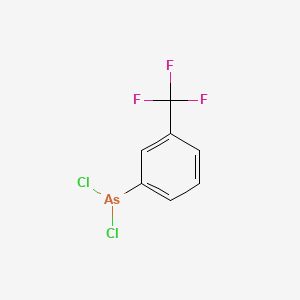
![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)

